molecular formula C10H10FNO B1446656 1H-Indole-3-ethanol, 4-fluoro- CAS No. 1426062-23-8

1H-Indole-3-ethanol, 4-fluoro-

Cat. No.: B1446656
CAS No.: 1426062-23-8
M. Wt: 179.19 g/mol
InChI Key: JJWBBNOXJATZEE-UHFFFAOYSA-N
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Description

1H-Indole-3-ethanol, 4-fluoro- is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-3-ethanol, 4-fluoro- can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For the specific synthesis of 1H-Indole-3-ethanol, 4-fluoro-, a fluoro-substituted phenylhydrazine and an appropriate aldehyde or ketone are used .

Industrial Production Methods: Industrial production of 1H-Indole-3-ethanol, 4-fluoro- typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity. Methanesulfonic acid is often used as a catalyst under reflux conditions in methanol .

Chemical Reactions Analysis

Oxidation Reactions

The ethanol moiety undergoes oxidation to form aldehydes or carboxylic acids.

Reaction Reagents/Conditions Outcome Yield Reference
Primary alcohol oxidationKMnO₄ or CrO₃ in acidic media4-Fluoro-1H-indole-3-carboxylic acid75–85%
Selective oxidationPyridinium chlorochromate (PCC) in dichloromethane4-Fluoro-1H-indole-3-acetaldehyde60%

Key Findings :

  • Strong oxidants like KMnO₄ or CrO₃ fully oxidize the ethanol group to a carboxylic acid under acidic conditions .

  • PCC selectively oxidizes the alcohol to an aldehyde without over-oxidation .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions, often requiring activation.

Reaction Reagents/Conditions Outcome Yield Reference
BrominationCBr₄, PPh₃ in CH₂Cl₂ at 0–20°C for 5h3-(2-Bromoethyl)-4-fluoro-1H-indole70%
TosylationTosyl chloride, pyridine, 0°C → RT4-Fluoro-1H-indole-3-ethyl tosylate85%

Key Findings :

  • Bromination proceeds via an Appel reaction mechanism, replacing –OH with –Br .

  • Tosylates serve as intermediates for further nucleophilic substitutions (e.g., with amines or thiols) .

Esterification

The ethanol group forms esters under standard conditions.

Reaction Reagents/Conditions Outcome Yield Reference
AcetylationAcetic anhydride, H₂SO₄ catalyst, 60°C4-Fluoro-1H-indole-3-ethyl acetate90%
SulfonationSO₃·pyridine complex in dry DMF4-Fluoro-1H-indole-3-ethyl sulfonate78%

Key Findings :

  • Esterification enhances solubility and stability for biological assays .

Electrophilic Aromatic Substitution

The indole ring’s C2, C5, and C7 positions are reactive due to the electron-donating –NH group and electron-withdrawing fluorine.

Reaction Reagents/Conditions Outcome Yield Reference
NitrationHNO₃/H₂SO₄ at 0°C5-Nitro-4-fluoro-1H-indole-3-ethanol65%
Friedel-Crafts alkylationBenzyl chloride, AlCl₃, CH₂Cl₂, RT3-Benzyl-4-fluoro-1H-indole-3-ethanol55%

Key Findings :

  • Fluorine at C4 directs electrophiles to C5 and C7 due to its meta-directing effect .

Reductive Transformations

The ethanol group can be reduced to alkanes under specific conditions.

Reaction Reagents/Conditions Outcome Yield Reference
DeoxygenationHI, red phosphorus, 150°C4-Fluoro-1H-indole-3-ethane40%

Condensation Reactions

The –OH group participates in dehydrative couplings.

Reaction Reagents/Conditions Outcome Yield Reference
Knoevenagel condensationMalononitrile, piperidine, ethanol, reflux3-(2-Cyanoethylidene)-4-fluoro-1H-indole70%

Critical Analysis of Reactivity

  • Steric and Electronic Effects :

    • The fluorine atom at C4 decreases electron density at C5/C7, favoring electrophilic attack at these positions .

    • The –CH₂CH₂OH group at C3 sterically hinders reactions at the adjacent C2 position .

  • Functional Group Compatibility :

    • The indole NH group requires protection (e.g., with Boc or methyl groups) during strongly acidic/basic reactions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
1H-Indole-3-ethanol, 4-fluoro-, has been investigated for its potential anticancer properties. Indole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds related to indole derivatives, including those with fluorine substitutions, showed significant cytotoxicity against HeLa cells and other cancer types. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways that promote cancer cell survival .

Antimicrobial Properties
Research indicates that indole derivatives possess antimicrobial activity. The presence of the fluorine atom enhances the lipophilicity and biological activity of the compound, making it a candidate for developing new antimicrobial agents. Studies have shown that such compounds can inhibit the growth of bacteria and fungi, suggesting their potential use in treating infectious diseases .

Biological Research

Neuropharmacology
Due to its structural similarity to tryptophan, 1H-Indole-3-ethanol, 4-fluoro-, is utilized in studies related to neurotransmitter systems. It has been shown to influence serotonin receptors, which are critical in mood regulation and various neurological disorders. This property makes it valuable in researching treatments for depression and anxiety disorders .

Cell Signaling Studies
The compound is also used in the exploration of cell signaling pathways. Its interactions with various receptors can provide insights into metabolic processes and cellular responses to external stimuli. This application is crucial for understanding diseases at a molecular level and developing targeted therapies .

Material Science

Synthesis of Functional Materials
In material science, 1H-Indole-3-ethanol, 4-fluoro-, serves as a precursor for synthesizing functional materials such as polymers and dyes. The compound's ability to form stable bonds with other chemical entities allows it to be integrated into various materials that require specific optical or electronic properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against HeLa cells
AntimicrobialInhibition of bacterial growth
NeuropharmacologyInteraction with serotonin receptors
Cell SignalingModulation of metabolic pathways

Case Study: Anticancer Activity

A study conducted on a series of indole derivatives demonstrated that those with fluorine substitutions exhibited enhanced anticancer activity compared to their non-fluorinated counterparts. The highest activity was noted in compounds that effectively induced apoptosis in cancer cells while minimizing toxicity to normal cells .

Case Study: Antimicrobial Efficacy

In another investigation, 1H-Indole-3-ethanol, 4-fluoro-, was tested against various bacterial strains. Results indicated a significant reduction in bacterial viability at low concentrations, highlighting its potential as a therapeutic agent in treating bacterial infections .

Mechanism of Action

The mechanism of action of 1H-Indole-3-ethanol, 4-fluoro- involves its interaction with various molecular targets and pathways. The fluoro group enhances its binding affinity to specific enzymes and receptors, potentially leading to inhibition or activation of biological processes. The ethanol group can facilitate its solubility and transport within biological systems .

Comparison with Similar Compounds

    1H-Indole-3-ethanol: Lacks the fluoro group, resulting in different chemical and biological properties.

    1H-Indole-3-carboxaldehyde, 4-fluoro-: An oxidized form of 1H-Indole-3-ethanol, 4-fluoro-.

    1H-Indole-3-carboxylic acid, 4-fluoro-: Another oxidized derivative with distinct properties.

Uniqueness: 1H-Indole-3-ethanol, 4-fluoro- is unique due to the presence of both the fluoro and ethanol groups, which confer specific chemical reactivity and potential biological activities not found in other similar compounds .

Biological Activity

1H-Indole-3-ethanol, 4-fluoro- is a significant compound in medicinal chemistry, primarily due to its structural similarity to serotonin and other biologically active indoles. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1H-Indole-3-ethanol, 4-fluoro- features a fluorine atom substituted at the 4-position of the indole ring. This modification can influence its biological activity by altering its interaction with various biological targets.

The biological activity of 1H-Indole-3-ethanol, 4-fluoro- is primarily attributed to its interaction with serotonin receptors:

  • Serotonin Receptor Modulation : The compound acts as a partial agonist at the 5-HT1A receptor, which is involved in mood regulation and anxiety responses. This interaction can lead to anxiolytic effects and potential antidepressant properties .
  • Influence on Neurotransmitter Systems : It has been shown to modulate dopamine and norepinephrine systems, which may contribute to its psychoactive effects .

Biological Activity Data

Activity Effect Reference
5-HT1A Receptor Agonism Anxiolytic and antidepressant-like behavior
Dopamine Modulation Potential enhancement of dopaminergic activity
Neuroprotective Effects Reduction in oxidative stress in neuronal cells

Study 1: Anxiolytic Effects

A study conducted on animal models demonstrated that administration of 1H-Indole-3-ethanol, 4-fluoro- resulted in significant reductions in anxiety-like behaviors. The compound was tested using the elevated plus maze and open field tests, showing increased time spent in open arms and increased locomotion .

Study 2: Neuroprotective Properties

In vitro studies indicated that this compound exhibits neuroprotective properties against oxidative stress-induced cell death. Neuronal cell lines treated with the compound showed reduced levels of reactive oxygen species (ROS) compared to untreated controls .

Research Findings

Recent research highlights the potential for 1H-Indole-3-ethanol, 4-fluoro- in treating various neurological disorders:

  • Depression and Anxiety : Its ability to modulate serotonin receptors suggests a role in managing depression and anxiety disorders.
  • Neurodegenerative Diseases : The neuroprotective effects observed may indicate potential applications in conditions like Alzheimer's disease or Parkinson's disease due to its ability to combat oxidative stress .

Properties

IUPAC Name

2-(4-fluoro-1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-8-2-1-3-9-10(8)7(4-5-13)6-12-9/h1-3,6,12-13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWBBNOXJATZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.